1-(2,4-Difluorophenyl)ethanol
Overview
Description
1-(2,4-Difluorophenyl)ethanol is an organic compound with the molecular formula C8H8F2O It is characterized by the presence of a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions, and an ethanol group attached to the 1 position
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets through a process known as biocatalysis . Biocatalysis involves the use of natural catalysts, such as protein enzymes, to conduct chemical reactions. It’s worth noting that the compound has been used in the synthesis of chiral 1-(2-halophenyl)ethanols, which are known for their excellent stereoselectivity .
Biochemical Pathways
It has been suggested that the compound may be involved in the synthesis of chiral 1-(2-halophenyl)ethanols . These molecules are important building blocks in the synthesis of many natural products and pharmaceuticals .
Result of Action
It has been suggested that the compound may play a role in the synthesis of chiral 1-(2-halophenyl)ethanols . These molecules are important building blocks in the synthesis of many natural products and pharmaceuticals .
Action Environment
It has been suggested that the compound may be used in a green and environmentally sound process with high productivity of biocatalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2,4-difluoroacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous conditions and at low temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic hydrogenation. This method uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to reduce 2,4-difluoroacetophenone to the desired alcohol. This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2,4-difluoroacetophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound itself is typically produced through the reduction of 2,4-difluoroacetophenone.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: 2,4-Difluoroacetophenone.
Reduction: this compound.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Difluorophenyl)ethanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biocatalysis research.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)ethanol can be compared with other similar compounds such as:
1-(3,4-Difluorophenyl)ethanol: Similar structure but with fluorine atoms at different positions, affecting its reactivity and applications.
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol:
2,4-Difluoroacetophenone: The ketone precursor to this compound, used in similar synthetic pathways but with different reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBJARHKXBDGAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2267-47-2 | |
Record name | 1-(2,4-Difluorophenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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